molecular formula C5H3BrClNZn B2438489 2-Chloro-3-pyridylzinc bromide CAS No. 1227833-83-1

2-Chloro-3-pyridylzinc bromide

Cat. No. B2438489
CAS RN: 1227833-83-1
M. Wt: 257.82
InChI Key: QHTYPWGJGGVFPP-UHFFFAOYSA-M
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Description

2-Chloro-3-pyridylzinc bromide is a chemical compound with the molecular formula C5H3BrClNZn . It is typically found in a 0.50 M solution in Tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-pyridylzinc bromide consists of a pyridine ring with a chlorine atom attached to the second carbon and a zinc-bromide group attached to the third carbon .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-pyridylzinc bromide are not detailed in the search results, alkyl halides like this compound are known to undergo both substitution and elimination reactions .


Physical And Chemical Properties Analysis

2-Chloro-3-pyridylzinc bromide has a molecular weight of 257.83102 . It is typically found in a liquid form when in a 0.50 M solution in Tetrahydrofuran .

Scientific Research Applications

Materials Science

The compound’s ability to form stable organozinc intermediates contributes to materials science. Researchers use it to functionalize surfaces, modify polymers, and create novel materials with tailored properties. Applications range from coatings and adhesives to electronic devices.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness. It is also suspected of causing cancer .

properties

IUPAC Name

bromozinc(1+);2-chloro-3H-pyridin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYVTITXTNPMOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(N=C1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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